酒石酸双-L-(+)-尼古丁二水合物

描述

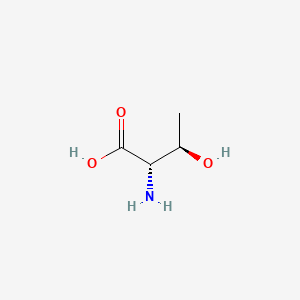

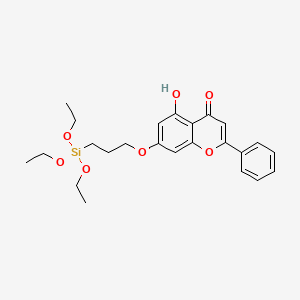

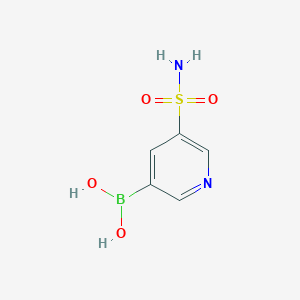

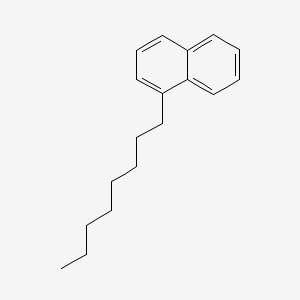

Nicotine Bi-L-(+)-tartrate Dihydrate is a chemical compound with the CAS number 2624-48-8 . It has a molecular formula of C10H14N2・2C4H6O6・2H2O and a molecular weight of 462.41 .

Molecular Structure Analysis

The IUPAC name for this compound is (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine . The InChI key is RFEJUZJILGIRHQ-OMDKHLBYSA-N .Physical and Chemical Properties Analysis

This compound is soluble in water, alcohol, and ether . It has a refractive index of approximately 1.54 and a specific rotation of +25.0° when dissolved in water . The melting point is 89°C .科学研究应用

尼古丁受体的立体化学特异性

- 酒石酸双-L-(+)-尼古丁二水合物已被研究其立体化学性质。例如,(+)-尼古丁,使用d-酒石酸从(+/-)尼古丁衍生,在各种生物系统中显示出比(-)-酒石酸二-L-尼古丁的效力低。这表明尼古丁受体的立体特异性很大,对小鼠致死率、大鼠血压和离体豚鼠回肠的影响有显着差异 (Aceto 等人,1979)。

对呼吸系统的影响

- 对氢(+)酒石酸尼古丁(L-异构体)对呼吸系统影响的研究表明,特定剂量不会导致大鼠传导气道的分泌细胞增生。这表明尼古丁本身,在与吸烟者和尼古丁口香糖使用者相似的水平上,不会诱导通常与支气管炎相关的变化 (Rogers, Williams, & Jeffery, 1986)。

神经肌肉效应

- 在未成熟大鼠脊髓的研究中,酒石酸尼古丁表现出使运动神经元去极化的能力。这伴随着暴露后的脱敏,表明运动神经元膜或邻近神经末梢存在烟碱受体 (Blake, Evans, & Smith, 1987)。

代谢和胰岛素相关效应

- 酒石酸尼古丁二水合物已被用于研究代谢效应,特别是与肥胖和糖尿病的关系。发现对肥胖大鼠的口服给药可降低胰岛素抵抗和降低内脏脂肪组织中 TNF-α 的产生,表明在调节代谢参数中发挥作用 (Liu, Kurose, & Matsukura, 2001)。

制备和表征以供潜在用途

- 酒石酸尼古丁已被探索用于新型烟草制品,在以口香糖为基础的咀嚼烟草中显示出良好的水溶性和持续释放特性。这项研究对未来含尼古丁产品的开发具有影响 (Ji 等人,2018)。

安全和危害

作用机制

Target of Action

Nicotine ditartrate, also known as (-)-nicotine ditartrate or Nicotine Bi-L-(+)-tartrate Dihydrate, is a potent agonist of the nicotinic acetylcholine receptor (nAChR) . This receptor is found in various locations in the body, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain . The nAChR plays a crucial role in transmitting signals in the nervous system.

Mode of Action

Nicotine ditartrate interacts with its target, the nAChR, by binding to it in a stereo-selective manner . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission . The compound exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

The interaction of nicotine ditartrate with nAChR affects various biochemical pathways. For instance, the intravenous administration of nicotine causes the release of several neurotransmitters, including acetylcholine, norepinephrine, dopamine, serotonin, vasopressin, beta-endorphin, and ACTH . These neurotransmitters are involved in various physiological processes, including mood regulation, reward, and addiction.

Pharmacokinetics

The pharmacokinetics of nicotine ditartrate involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that nicotine ditartrate has high bioavailability . At equivalent doses, nicotine ditartrate lozenges were shown to deliver larger amounts of bioavailable nicotine compared to the nicotine polacrilex gum . This high bioavailability means that a significant amount of the drug reaches systemic circulation, thereby increasing its potential for therapeutic effect.

Result of Action

The molecular and cellular effects of nicotine ditartrate’s action are primarily due to its interaction with nAChR. By stimulating neurons and blocking synaptic transmission, nicotine ditartrate can have various effects, including relief of nicotine withdrawal symptoms and aid to smoking cessation . It’s important to note that nicotine is a highly addictive substance .

生化分析

Biochemical Properties

Nicotine ditartrate interacts with nicotinic acetylcholine receptors (nAChR), where it acts as a potent agonist . It stimulates autonomic ganglia and skeletal muscle neuromuscular junctions .

Cellular Effects

Nicotine ditartrate has significant effects on various types of cells and cellular processes. It dramatically stimulates neurons and ultimately blocks synaptic transmission . It influences cell function by acting on nicotinic cholinergic receptors .

Molecular Mechanism

Nicotine ditartrate exerts its effects at the molecular level primarily through its interactions with nicotinic cholinergic receptors . It acts as a potent agonist, dramatically stimulating neurons and ultimately blocking synaptic transmission .

Temporal Effects in Laboratory Settings

The effects of nicotine ditartrate can change over time in laboratory settings. For instance, nicotine ditartrate lozenges have demonstrated high nicotine bioavailability, excellent safety profile, and proven short-term efficacy .

Dosage Effects in Animal Models

The effects of nicotine ditartrate can vary with different dosages in animal models. For instance, in a study modeling light tobacco use, mice were treated with 0.5 mg/kg (-)-nicotine ditartrate once daily for 3 days .

Metabolic Pathways

Nicotine ditartrate is involved in several metabolic pathways. It is the prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission .

Transport and Distribution

Given its role as a potent agonist at nicotinic cholinergic receptors, it is likely that it is transported to these receptors where it exerts its effects .

Subcellular Localization

Given its role as a potent agonist at nicotinic cholinergic receptors, it is likely that it is localized to these receptors where it exerts its effects .

属性

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEJUZJILGIRHQ-WBPXWQEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 . 2C4H6O6, C18H26N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] White powder; [Sigma-Aldrich MSDS], WHITE FLAKES. | |

| Record name | Nicotine tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in ether /Dihydrate/, All salts are soluble in water, alcohol, and ether /Nicotine salts/, Solubility in water: very good | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White plates | |

CAS No. |

65-31-6, 2624-48-8 | |

| Record name | Nicotine dihydrogen ditartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nicotine Bi-L-(+)-tartrate Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

89 °C, 90 °C | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)